molecular formula C9H12SSi B143808 Trimethyl(thiophen-3-ylethynyl)silane CAS No. 130995-13-0

Trimethyl(thiophen-3-ylethynyl)silane

Cat. No.: B143808
CAS No.: 130995-13-0
M. Wt: 180.34 g/mol
InChI Key: XJUQFUWWPCIZRB-UHFFFAOYSA-N
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Description

Trimethyl(thiophen-3-ylethynyl)silane: is an organosilicon compound with the molecular formula C9H12SSi It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a trimethylsilyl group attached to an ethynyl linkage at the 3-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Sonogashira Coupling Reaction:

      Reactants: 3-iodothiophene and trimethylsilylacetylene.

      Catalyst: Palladium(II) acetate and copper(I) iodide.

      Solvent: Tetrahydrofuran.

      Conditions: The reaction is typically carried out under an inert atmosphere (argon or nitrogen) at room temperature.

      Procedure: The 3-iodothiophene is reacted with trimethylsilylacetylene in the presence of the palladium catalyst and copper co-catalyst to form trimethyl(thiophen-3-ylethynyl)silane.

  • Industrial Production Methods:

    • The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

      Conditions: Typically carried out at room temperature or slightly elevated temperatures.

      Products: Oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed at low temperatures to prevent over-reduction.

      Products: Reduction can lead to the formation of dihydrothiophene derivatives.

  • Substitution:

      Reagents: Various nucleophiles or electrophiles.

      Conditions: The reaction conditions vary depending on the nature of the substituent being introduced.

      Products: Substitution reactions can introduce a wide range of functional groups onto the thiophene ring, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Trimethyl(thiophen-3-ylethynyl)silane is used as a building block in the synthesis of more complex organic molecules

Biology:

    Bioconjugation: The compound can be used in the development of bioconjugates, where it is attached to biomolecules such as proteins or nucleic acids. This can enhance the stability and functionality of the biomolecules for various applications, including drug delivery and diagnostics.

Medicine:

    Pharmaceuticals: Research is ongoing to explore the potential of this compound derivatives in drug development. The thiophene ring is a common motif in many biologically active compounds, and the silyl group can improve the pharmacokinetic properties of the drugs.

Industry:

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronics.

Mechanism of Action

The mechanism of action of trimethyl(thiophen-3-ylethynyl)silane depends on its specific application. In organic synthesis, the compound acts as a versatile building block, participating in various chemical reactions to form more complex structures. The silyl group can stabilize reaction intermediates and influence the reactivity of the thiophene ring.

In biological applications, the compound can interact with biomolecules through covalent bonding or non-covalent interactions. The thiophene ring can participate in π-π stacking interactions, while the silyl group can enhance the compound’s solubility and stability.

Comparison with Similar Compounds

    Trimethyl(thiophen-2-ylethynyl)silane: Similar structure but with the ethynyl linkage at the 2-position of the thiophene ring.

    Trimethyl(phenylethynyl)silane: Contains a phenyl ring instead of a thiophene ring.

    Trimethyl(ethynyl)silane: Lacks the thiophene ring, consisting only of the ethynyl and silyl groups.

Uniqueness:

    Electronic Properties: The presence of the thiophene ring in trimethyl(thiophen-3-ylethynyl)silane imparts unique electronic properties, making it more suitable for applications in organic electronics compared to its phenyl or ethynyl counterparts.

    Reactivity: The position of the ethynyl linkage (3-position) in the thiophene ring can influence the compound’s reactivity and the types of reactions it can undergo, providing distinct synthetic advantages.

Properties

IUPAC Name

trimethyl(2-thiophen-3-ylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12SSi/c1-11(2,3)7-5-9-4-6-10-8-9/h4,6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUQFUWWPCIZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394708
Record name Trimethyl[(thiophen-3-yl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130995-13-0
Record name 3-[2-(Trimethylsilyl)ethynyl]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130995-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl[(thiophen-3-yl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trimethylsilylethynyl)thiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Trimethyl(thiophen-3-ylethynyl)silane in the presented research?

A1: this compound acts as a reactant in the study. The research demonstrates the effectiveness of tetrabutylammonium fluoride (TBAF) as a catalyst for adding trialkylsilylalkynes, such as this compound, to aldehydes, ketones, and trifluoromethyl ketones. [] The reaction involving this compound results in the formation of a propargylic alcohol, showcasing the potential of this method for synthesizing complex molecules.

Q2: What is the significance of using TBAF as a catalyst in this specific reaction with this compound?

A2: The research highlights the advantage of TBAF as a catalyst due to the mild reaction conditions it offers – room temperature in THF solvent. [] This is significant because it allows for a broader range of functional groups, including potentially sensitive ones, to be present in the reactants without undergoing undesired side reactions. This is particularly relevant for this compound, which contains a thiophene ring that could be susceptible to harsh reaction conditions.

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